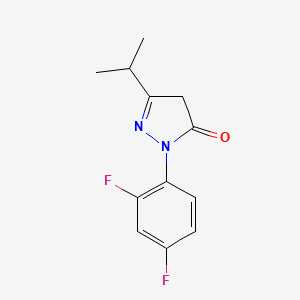
1-(2,4-difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophényl)-3-isopropyl-1H-pyrazol-5(4H)-one est un composé chimique appartenant à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2. Ce composé particulier se caractérise par la présence de deux atomes de fluor sur le cycle phényle et d'un groupe isopropyle lié au cycle pyrazole.
Méthodes De Préparation
La synthèse de 1-(2,4-difluorophényl)-3-isopropyl-1H-pyrazol-5(4H)-one implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec des matériaux de départ disponibles dans le commerce, tels que la 2,4-difluoroaniline et l'hydrazine d'isopropyle.
Formation d'un intermédiaire : La première étape implique la réaction de la 2,4-difluoroaniline avec l'hydrazine d'isopropyle en milieu acide pour former une hydrazone intermédiaire.
Cyclisation : L'hydrazone intermédiaire subit une cyclisation en présence d'un agent cyclisant approprié, tel que l'anhydride acétique, pour former le cycle pyrazole.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir du 1-(2,4-difluorophényl)-3-isopropyl-1H-pyrazol-5(4H)-one pur.
Analyse Des Réactions Chimiques
1-(2,4-Difluorophényl)-3-isopropyl-1H-pyrazol-5(4H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former des oxydes de pyrazole correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour obtenir des dérivés réduits du composé.
Substitution : Les atomes de fluor sur le cycle phényle peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile. Les réactifs courants pour ces réactions comprennent le méthylate de sodium ou le tert-butylate de potassium.
Réactions de couplage : Le composé peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des dérivés biaryles.
Applications de la recherche scientifique
1-(2,4-Difluorophényl)-3-isopropyl-1H-pyrazol-5(4H)-one a trouvé des applications dans divers domaines de la recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant que pharmacophore dans le développement de nouveaux médicaments. Il s'est montré prometteur en tant qu'agent anti-inflammatoire et analgésique.
Science des matériaux : Le composé est utilisé dans la synthèse de matériaux avancés, y compris des polymères et des cristaux liquides, en raison de ses propriétés structurales uniques.
Études biologiques : Les chercheurs étudient les interactions du composé avec des cibles biologiques, telles que les enzymes et les récepteurs, pour comprendre son mécanisme d'action et ses applications thérapeutiques potentielles.
Applications industrielles : Le composé est utilisé comme intermédiaire dans la synthèse de produits agrochimiques et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 1-(2,4-difluorophényl)-3-isopropyl-1H-pyrazol-5(4H)-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité. Par exemple, il peut inhiber l'activité des enzymes cyclooxygénases, ce qui entraîne une production réduite de médiateurs pro-inflammatoires. La présence d'atomes de fluor améliore l'affinité de liaison du composé et sa sélectivité pour ses cibles.
Applications De Recherche Scientifique
1-(2,4-Difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one has found applications in various scientific research fields:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise as an anti-inflammatory and analgesic agent.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4-difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
1-(2,4-Difluorophényl)-3-isopropyl-1H-pyrazol-5(4H)-one peut être comparé à d'autres composés similaires, tels que :
1-(2,4-Difluorophényl)-3-méthyl-1H-pyrazol-5(4H)-one : Ce composé possède un groupe méthyle au lieu d'un groupe isopropyle. Le groupe isopropyle dans le composé d'origine fournit une gêne stérique, affectant sa réactivité et ses propriétés de liaison.
1-(2,4-Difluorophényl)-3-éthyl-1H-pyrazol-5(4H)-one : Le groupe éthyle dans ce composé entraîne des effets stériques et électroniques différents par rapport au groupe isopropyle, ce qui influence son comportement chimique.
1-(2,4-Difluorophényl)-3-phényl-1H-pyrazol-5(4H)-one : La présence d'un groupe phényle introduit des interactions aromatiques, ce qui peut affecter la stabilité et la réactivité du composé.
Propriétés
Formule moléculaire |
C12H12F2N2O |
|---|---|
Poids moléculaire |
238.23 g/mol |
Nom IUPAC |
2-(2,4-difluorophenyl)-5-propan-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H12F2N2O/c1-7(2)10-6-12(17)16(15-10)11-4-3-8(13)5-9(11)14/h3-5,7H,6H2,1-2H3 |
Clé InChI |
PFABASIZLHFENT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C(=O)C1)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


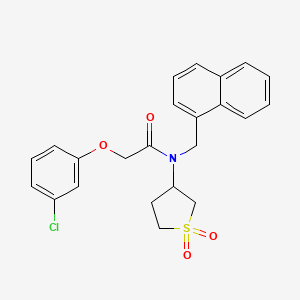
![3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine](/img/structure/B12116774.png)
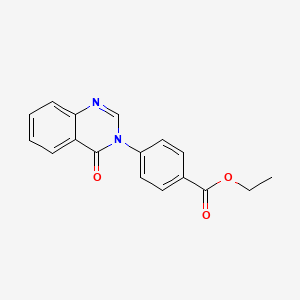

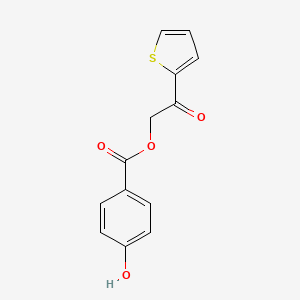
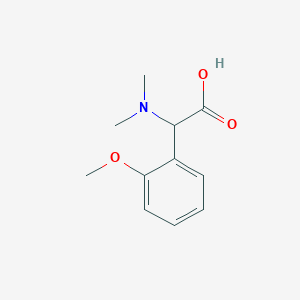



![Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)-](/img/structure/B12116821.png)
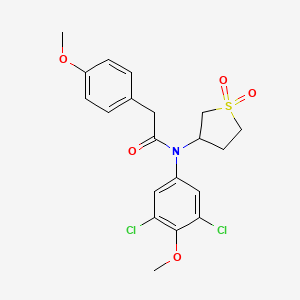

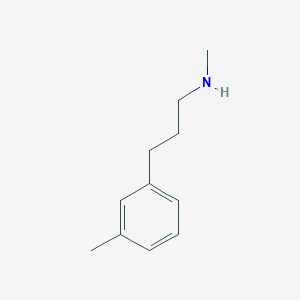
amine](/img/structure/B12116846.png)
